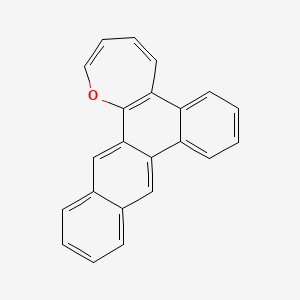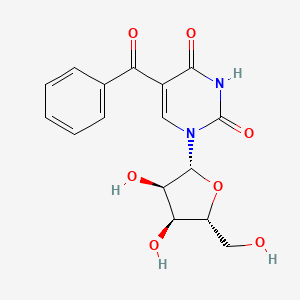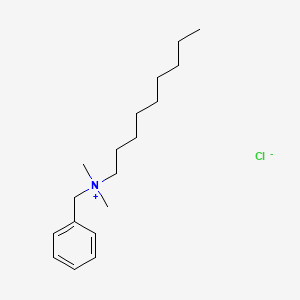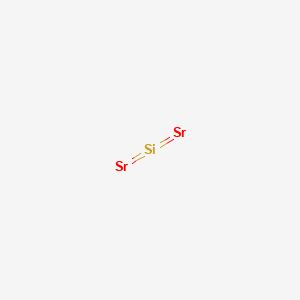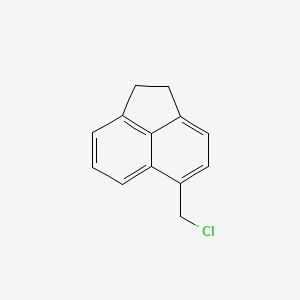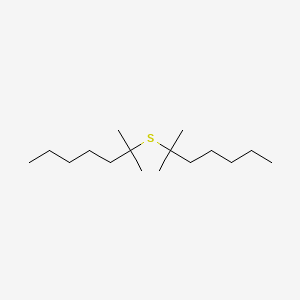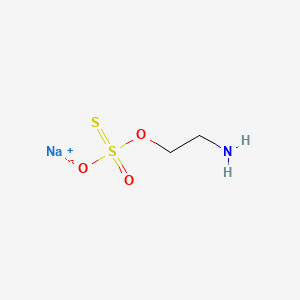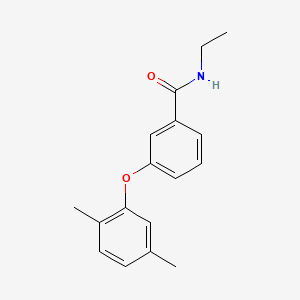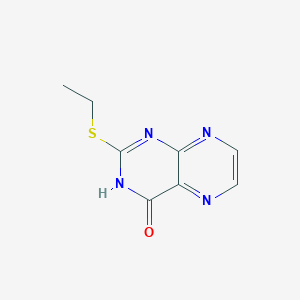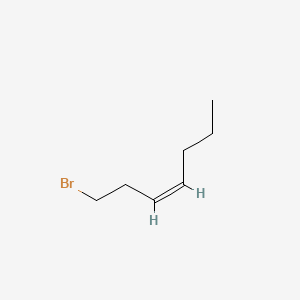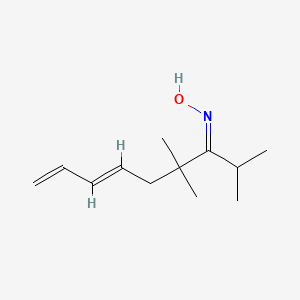
2,4,4-Trimethylnona-6,8-dien-3-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylnona-6,8-dien-3-one oxime is an organic compound with the molecular formula C12H21NO. It is known for its unique structure, which includes a nonadiene backbone with three methyl groups and an oxime functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylnona-6,8-dien-3-one oxime typically involves the reaction of 2,4,4-Trimethylnona-6,8-dien-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylnona-6,8-dien-3-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
2,4,4-Trimethylnona-6,8-dien-3-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethylnona-6,8-dien-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4,7-Tetramethylnona-6,8-dien-3-one oxime: Similar structure but with an additional methyl group at the 7th position.
2,4,4-Trimethylnona-6,8-dien-3-one: The parent ketone without the oxime group.
Uniqueness
2,4,4-Trimethylnona-6,8-dien-3-one oxime is unique due to its specific arrangement of methyl groups and the presence of the oxime functional group.
Propiedades
Número CAS |
84625-53-6 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(NZ)-N-[(6E)-2,4,4-trimethylnona-6,8-dien-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H21NO/c1-6-7-8-9-12(4,5)11(13-14)10(2)3/h6-8,10,14H,1,9H2,2-5H3/b8-7+,13-11- |
Clave InChI |
JZVFMABEZCKLSU-ZXAHDXGASA-N |
SMILES isomérico |
CC(C)/C(=N/O)/C(C)(C)C/C=C/C=C |
SMILES canónico |
CC(C)C(=NO)C(C)(C)CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


